molecular formula C8H8FN3O B2956595 (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol CAS No. 169272-21-3

(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol

Cat. No. B2956595
CAS RN: 169272-21-3
M. Wt: 181.17
InChI Key: UXUMHJVJTPERCC-QMMMGPOBSA-N
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Description

“(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” is likely a compound with a fluorophenyl group, an azido group, and an alcohol group. The “1R” indicates the configuration of the chiral center .


Molecular Structure Analysis

The molecular structure would consist of a two-carbon backbone (ethan-1-ol), with a fluorophenyl group, an azido group, and a hydroxyl group attached. The exact structure and the positions of these groups would depend on the specifics of the compound .


Chemical Reactions Analysis

The azido group can participate in various reactions, such as Staudinger reactions or Click reactions. The fluorophenyl group might undergo reactions typical for aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For instance, the presence of the polar azido and hydroxyl groups might increase the compound’s water solubility .

Scientific Research Applications

Peptidotriazoles Synthesis

(C. W. Tornøe, C. Christensen, & M. Meldal, 2002) described the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method is crucial for incorporating azido compounds like "(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol" into peptide backbones or side chains, significantly contributing to the development of novel peptidotriazoles.

Enantioselective Synthesis

Research on the enantioselective synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, closely related to "this compound", highlighted its role as an intermediate in synthesizing biologically active compounds. (ChemChemTech, 2022) detailed a bioreduction approach, showcasing the compound's importance in medicinal chemistry, particularly in developing antagonists for receptors related to HIV infection and Alzheimer's disease treatment.

Photophysical Properties of Phenyl Rings

A study on the photophysical properties of molecules with "isolated" phenyl rings, similar to the phenyl ring in "this compound", revealed their unique fluorescence emission characteristics. (Haoke Zhang et al., 2017) found that nonconjugated structures with isolated phenyl rings could exhibit high solid-state quantum yields, extending the emission spectra to 600 nm. This research contributes to the understanding of fluorescence in materials science, enabling the design of new fluorescent materials for various applications.

Mechanism of Action

Target of Action

The primary targets of the compound “(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” are currently unknown. This compound is structurally similar to other fluorophenyl compounds , which often interact with various enzymes and receptors in the body.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Safety and Hazards

Azido compounds can be explosive and should be handled with care. The safety data sheet (SDS) of the specific compound should always be consulted before handling .

Future Directions

The potential applications and future directions would depend on the properties of the compound and the field of interest .

properties

IUPAC Name

(1R)-2-azido-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMHJVJTPERCC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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